2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Description
2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS: 1251021-24-5) is a spirocyclic compound featuring a bicyclic framework with a fused tetrahydrofuran (8-oxa) and piperidine (2-azaspiro) ring system. Its molecular formula is C₁₄H₂₃NO₅, with a molecular weight of 285.34 g/mol . The tert-butoxycarbonyl (Boc) group at position 2 acts as a protective group for the amine, while the carboxylic acid at position 4 enables further functionalization. This compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of anticancer agents and protease inhibitors . Its purity typically ranges from 95% to 97%, and it is commercially available in milligram to gram quantities .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-10(11(16)17)14(9-15)4-6-19-7-5-14/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXZNCGAPCBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251021-24-5 | |
| Record name | 2-[(tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid, identified by CAS number 2228087-03-2, is a compound with potential biological significance. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₂₃NO₅
- Molecular Weight : 285.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit significant antibacterial properties. For instance, compounds similar to 2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae . The mechanism involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription.
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | <0.03125 μg/mL |
| Compound B | K. pneumoniae | 1–4 μg/mL |
| 2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane | E. faecalis | <0.25 μg/mL |
Anticancer Activity
The compound's structure suggests potential cytotoxic effects against various cancer cell lines. Studies involving related compounds indicate that modifications can enhance activity against breast cancer (MCF-7) and lung cancer (A549) cell lines . The cytotoxicity is often assessed using assays like AlamarBlue, revealing significant IC50 values that suggest effective anti-cancer properties.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| UK-1 | MCF-7 | 31 ± 5 |
| UK-1 + CuCl₂ | MCF-7 | 4.6 ± 0.6 |
| Compound X (analog) | A549 | 17 ± 2 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited potent antibacterial activity against resistant strains, with enhanced efficacy in the presence of metal ions like Cu²⁺, which facilitate the formation of active complexes that target bacterial DNA .
- Cytotoxicity in Cancer Models : Research on spiro compounds similar to this one has shown a correlation between structural modifications and increased cytotoxicity in cancer cell lines. For example, altering side chains has been linked to varying degrees of effectiveness against specific tumor types .
- In Vivo Studies : Preliminary animal studies suggest that derivatives of this compound could be effective in treating infections caused by resistant bacteria, demonstrating good solubility and metabolic stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The fluorine-substituted analog (C₉H₁₃ClFNO₃) exhibits higher lipophilicity (logP ~1.8) compared to the parent compound (logP ~1.2) due to the electronegative fluorine atom .
- Solubility: The methoxyethyl derivative (C₁₃H₂₁NO₅) shows improved aqueous solubility (>10 mg/mL) owing to its polar ether side chain .
- Stability: The Boc-protected compound (C₁₄H₂₃NO₅) is stable under acidic conditions but susceptible to deprotection via trifluoroacetic acid (TFA) .
Preparation Methods
Step 1: Formation of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
- Starting material: 1,4-dioxaspiro[4.5]decane-8-one
- Reagents: p-methylsulfonylmethylisocyanide and potassium tert-butoxide
- Solvent: Mixed solution of glycol dimethyl ether and ethanol
- Temperature: 0–20 °C
- Reaction: The ketone is converted to the corresponding nitrile through nucleophilic substitution.
- Outcome: Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile
Step 2: Alkylation to form 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Reagents: 1-bromo-2-chloroethane and lithium diisopropylamide (LDA)
- Solvent: Toluene
- Temperature: 0–20 °C
- Reaction time: Approximately 12.5–13 hours
- Reaction: The nitrile undergoes alkylation with 1-bromo-2-chloroethane under strong base conditions.
- Outcome: Formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Step 3: Reduction, Cyclization, and Carbamate Formation
- Reagents: Hydrogen gas, Raney nickel catalyst, tert-butyl dicarbonate (Boc anhydride)
- Solvent: Methanol
- Temperature: 50 °C
- Pressure: 50 psi hydrogen pressure
- Reaction time: 6 hours
- Reaction: The chloroethyl nitrile is reduced and cyclized to form the azaspiro compound, which is then protected by tert-butoxycarbonyl (Boc) group introduction.
- Outcome: Formation of tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4^8.2^5]tetradecane-10-carboxylic acid ester
Step 4: Deprotection to Yield Target Compound
- Reagents: Pyridinium p-toluenesulfonate (PPTS)
- Solvent: Mixed solution of acetone and water
- Temperature: 70 °C
- Reaction time: 15 hours
- Reaction: The Boc-protected intermediate undergoes deprotection to afford the target this compound.
- Yield: Approximately 54.8%
- Purification: Extraction with dichloromethane, drying, filtration, concentration, and silica gel column chromatography.
Summary Table of Reaction Conditions
| Step | Starting Material / Intermediate | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Time | Pressure | Outcome / Product |
|---|---|---|---|---|---|---|---|
| 1 | 1,4-dioxaspiro[4.5]decane-8-one | p-methylsulfonylmethylisocyanide, KOtBu | Glycol dimethyl ether + EtOH | 0–20 | Not specified | Atmospheric | 1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 2 | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | 1-bromo-2-chloroethane, LDA | Toluene | 0–20 | 12.5–13 hours | Atmospheric | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 3 | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | H2, Raney Ni, tert-butyl dicarbonate | Methanol | 50 | 6 hours | 50 psi H2 | Boc-protected spirocyclic carboxylic acid ester |
| 4 | Boc-protected spirocyclic carboxylic acid ester | Pyridinium p-toluenesulfonate | Acetone + Water | 70 | 15 hours | Atmospheric | This compound |
Research Findings and Advantages
- Raw Material Availability: The use of 1,4-dioxaspiro[4.5]decane-8-one, a cheap and readily available starting material, facilitates cost-effective and scalable synthesis.
- Operational Convenience: The reaction conditions are mild to moderate in temperature and pressure, suitable for industrial batch processing.
- Yield and Purity: The overall synthetic route provides good yields with a final step yielding about 54.8% of the target compound after purification.
- Scalability: The method has been demonstrated to be amenable to multigram scale synthesis, which is critical for pharmaceutical applications.
- Reaction Design: The process is rationally designed to minimize steps with hazardous reagents and to allow for easy purification and isolation of intermediates.
Additional Context from Related Research
While the primary detailed synthetic route is from a patented method, related research on spirocyclic proline-based compounds highlights the importance of such constrained cyclic structures in medicinal chemistry. These building blocks are valuable for the design of bioactive molecules due to their conformational rigidity and three-dimensional shape, which can improve pharmacological profiles.
- The synthesis of spirocyclic amino acid derivatives often involves nitrile intermediates and multi-step cyclizations, similar to the described method.
- Practical multigram synthetic approaches emphasize the use of conventional reagents and conditions to achieve high yields and purity.
- The incorporation of tert-butoxycarbonyl protecting groups is a common strategy to stabilize amine functionalities during synthesis and facilitate downstream modifications.
Q & A
Q. What are the key synthetic routes for 2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid, and what critical parameters influence reaction efficiency?
The compound is synthesized via a multistep sequence involving spirocyclic intermediate formation, Boc protection, and hydrolysis. A representative route includes:
- Step 1 : Cyclization of precursors (e.g., tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate) under acidic conditions (35% HCl, reflux) to form the spirocyclic backbone.
- Step 2 : Boc protection using Boc₂O in a dioxane/water mixture with potassium carbonate as a base.
Critical parameters: - Reaction time : Prolonged reflux (16 hours) ensures complete hydrolysis of intermediates .
- pH control : Excess K₂CO₃ (2.5 equiv) is required to deprotonate the amine during Boc protection .
- Yield-limiting step : The Boc protection step (Step 7) yields only 38%, attributed to competing side reactions or incomplete activation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Key analytical techniques include:
- ¹H NMR : Characteristic signals at δ 4.25–4.00 (m, 1H, spirocyclic CH), 3.87–3.56 (m, 5H, oxa-azaspiro ring protons), and 1.61–1.38 (m, 11H, tert-butyl group) .
- ¹³C NMR : Peaks at δ 176.23 (carboxylic acid), 154.45 (Boc carbonyl), and 80.08 (spirocyclic ether oxygen) confirm functional groups .
- LCMS : [M – H]⁻ ion at m/z 284.2 aligns with the molecular formula C₁₄H₂₃NO₅ .
- Elemental analysis : Matches calculated C (58.93%), H (8.13%), and N (4.91%) .
Advanced Research Questions
Q. What strategies can be employed to optimize the low yield observed during the Boc protection step in the synthesis of this compound?
The Boc protection step (Step 7) in yields 38% due to competing hydrolysis or incomplete activation. Optimization strategies:
- Solvent selection : Replace dioxane with THF or DMF to enhance Boc₂O solubility and reactivity.
- Temperature control : Conduct the reaction at 0–5°C to minimize side reactions.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate the acylation process .
- Stoichiometry : Use Boc₂O in excess (1.2–1.5 equiv) to ensure complete protection.
Q. How does the spirocyclic architecture influence the compound’s potential as a building block in peptidomimetic drug design?
The 8-oxa-2-azaspiro[4.5]decane core imposes conformational rigidity, which:
- Mimics peptide β-turns : The spirocyclic structure restricts rotational freedom, mimicking bioactive peptide conformations .
- Enhances metabolic stability : The ether linkage reduces susceptibility to enzymatic degradation compared to linear peptides.
- Applications : Used in synthesizing α-proline chimeras for targeting protease-resistant drug candidates .
Q. How can researchers resolve discrepancies in reported molecular weights (vs. 285.34) for this compound?
Discrepancies may arise from:
- Salt forms : Hydrochloride salts (e.g., 8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride in Step 6) add ~36.46 g/mol to the molecular weight .
- Analytical methods : LCMS vs. elemental analysis may yield slight variations. Always cross-validate with NMR and high-resolution mass spectrometry (HRMS).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
